molecular formula C9H11ClN2S B2393477 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride CAS No. 58094-09-0

2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B2393477
CAS RN: 58094-09-0
M. Wt: 214.71
InChI Key: PAHZQMQUGRZSCS-UHFFFAOYSA-N
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Description

2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is a derivative of thiophene, a class of heterocyclic compounds that have significant applications in medicinal chemistry . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of substituted 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates, which contain a nitrile substituent in the thiophene ring, involves reacting the corresponding 3-thienylimino-3H-furan-2-ones with primary alcohols . Another synthesis method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The structure of the title compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method .


Chemical Reactions Analysis

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can be used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride in lab experiments is that it is a selective agonist for the 5-HT2A receptor, meaning that it does not activate other serotonin receptors. This allows researchers to specifically study the effects of 5-HT2A receptor activation. However, one limitation is that this compound has a relatively short half-life, meaning that its effects may be short-lived.

Future Directions

There are a number of potential future directions for the study of 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and emotion. This compound could be used to study the effects of 5-HT2A receptor activation on these processes, which could have implications for the treatment of mood disorders such as depression and anxiety. Another potential future direction is the development of more selective and longer-lasting agonists for the 5-HT2A receptor, which could have greater utility in scientific research.

Scientific Research Applications

2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. This compound has been used to study the effects of serotonin receptor activation on these processes.

Safety and Hazards

The substituted esters synthesized from 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride have pronounced antinociceptive activity and low toxicity . According to the classification of toxicity of drugs, these substituted esters belong to the V class toxicity .

Biochemical Analysis

Biochemical Properties

The 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that this compound has pronounced antinociceptive activity and low toxicity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to be non-toxic towards LO2 and HepG2 at 100 μM . Furthermore, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reaction took place via β-attack on the benzylidene moiety in 4 followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .

Temporal Effects in Laboratory Settings

Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Both compounds were demonstrated to have in vivo hypoglycemic activity by reducing the blood glucose levels in sucrose-treated rats .

Metabolic Pathways

It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .

Transport and Distribution

Current studies suggest that this compound has pronounced antinociceptive activity and low toxicity .

Subcellular Localization

It is known that this compound can participate in various reactions with nucleophilic agents, leading to the formation of new acyclic or heterocyclic compounds .

properties

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.ClH/c10-5-6-4-7-8(11)2-1-3-9(7)12-6;/h4,8H,1-3,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHZQMQUGRZSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4.8 grams of 2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine in 70 ml. of 1N hydrochloric acid is refluxed for an hour and evaporated to dryness to afford 4.7 grams of 2-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride, melting point 241° C. to 246° C. (dec.).
Name
2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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